Pentobarbital-D5

Vue d'ensemble

Description

Le Pentobarbital-d5 est une forme deutérée du pentobarbital, un barbiturique couramment utilisé comme sédatif et hypnotique. Les atomes de deutérium dans le this compound remplacent les atomes d'hydrogène, ce qui le rend utile comme standard interne dans diverses applications analytiques, notamment en spectrométrie de masse .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le Pentobarbital-d5 est synthétisé par des méthodes similaires à celles utilisées pour le pentobarbital, la principale différence étant l'utilisation de réactifs deutérés. La synthèse implique l'alkylation de l'ester α-éthylmalonique avec du 2-bromopentane, suivie d'une cyclisation pour former le cycle barbiturique . Les conditions de réaction incluent généralement l'utilisation d'une base forte et d'un solvant approprié pour faciliter les étapes d'alkylation et de cyclisation.

Méthodes de production industrielle

La production industrielle de this compound suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique un contrôle minutieux des conditions de réaction pour garantir un rendement et une pureté élevés. L'utilisation de réactifs deutérés est cruciale pour obtenir le marquage isotopique souhaité .

Analyse Des Réactions Chimiques

Types de réactions

Le Pentobarbital-d5 subit diverses réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé pour former des acides carboxyliques correspondants.

Réduction : Les réactions de réduction peuvent convertir le this compound en ses alcools correspondants.

Substitution : Les réactions de substitution nucléophile peuvent remplacer les groupes fonctionnels sur la molécule de this compound.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants incluent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium et le borohydrure de sodium sont utilisés.

Substitution : Les nucléophiles comme les halogénures et les amines sont couramment utilisés dans les réactions de substitution.

Principaux produits formés

Oxydation : Acides carboxyliques.

Réduction : Alcools.

Substitution : Divers dérivés substitués selon le nucléophile utilisé.

Applications De Recherche Scientifique

Le Pentobarbital-d5 est largement utilisé dans la recherche scientifique, notamment dans les domaines suivants :

Biologie : Utilisé dans les études impliquant des voies métaboliques et la cinétique enzymatique.

Médecine : Employé dans les études pharmacocinétiques pour surveiller les niveaux et le métabolisme des médicaments.

Mécanisme d'action

Le this compound, comme le pentobarbital, exerce ses effets en se liant au récepteur de l'acide gamma-aminobutyrique (GABA), plus précisément au récepteur GABA-A. Cette liaison augmente la durée d'ouverture du canal des ions chlorure, conduisant à une hyperpolarisation de la membrane neuronale et à une inhibition du tir neuronal. L'effet inhibiteur prolongé du GABA dans le thalamus entraîne des effets sédatifs et hypnotiques .

Mécanisme D'action

Pentobarbital-d5, like pentobarbital, exerts its effects by binding to the gamma-aminobutyric acid (GABA) receptor, specifically the GABA-A receptor. This binding increases the duration of chloride ion channel opening, leading to hyperpolarization of the neuronal membrane and inhibition of neuronal firing. The prolonged inhibitory effect of GABA in the thalamus results in sedation and hypnotic effects .

Comparaison Avec Des Composés Similaires

Composés similaires

Amobarbital : Un autre barbiturique aux propriétés sédatives et hypnotiques similaires.

Butalbital : Utilisé pour ses effets sédatifs et souvent combiné à d'autres médicaments pour soulager la douleur.

Phénobarbital : Un barbiturique à action prolongée utilisé principalement comme anticonvulsivant.

Sécobarbital : Un barbiturique à action courte utilisé pour ses effets sédatifs et hypnotiques.

Unicité du Pentobarbital-d5

Le this compound est unique en raison de son marquage au deutérium, ce qui le rend particulièrement utile comme standard interne dans les applications analytiques. La présence d'atomes de deutérium permet une quantification précise et une différenciation des composés non deutérés en spectrométrie de masse .

Propriétés

IUPAC Name |

5-(1,1,2,2,2-pentadeuterioethyl)-5-pentan-2-yl-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O3/c1-4-6-7(3)11(5-2)8(14)12-10(16)13-9(11)15/h7H,4-6H2,1-3H3,(H2,12,13,14,15,16)/i2D3,5D2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEXRUCMBJFQVBZ-ZTIZGVCASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)C1(C(=O)NC(=O)NC1=O)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C1(C(=O)NC(=O)NC1=O)C(C)CCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401345017 | |

| Record name | Pentobarbital-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401345017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52944-66-8 | |

| Record name | Pentobarbital-D5 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052944668 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentobarbital-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401345017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PENTOBARBITAL-D5 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XKC28WZ299 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

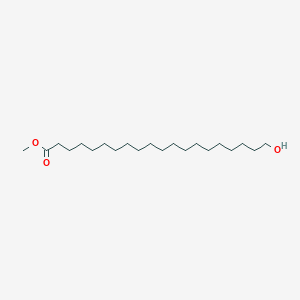

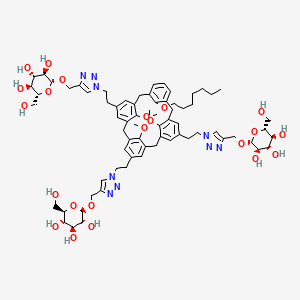

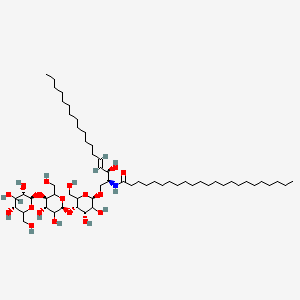

Feasible Synthetic Routes

Q1: Why is pentobarbital-D5 preferred over other compounds as an internal standard for pentobarbital analysis?

A: this compound, with its five deuterium atoms, exhibits similar chemical behavior to pentobarbital, ensuring comparable extraction and ionization efficiencies during sample preparation and GC/MS analysis [, ]. This similarity allows for accurate quantification of pentobarbital by minimizing variations caused by matrix effects or instrument fluctuations.

Q2: Are there any challenges in using this compound as an internal standard?

A: While generally effective, this compound can present challenges. One study highlighted that interference from the internal standard (this compound) affected the calibration data for pentobarbital, necessitating the use of a hyperbolic curve regression model for accurate quantification []. Additionally, careful selection of appropriate ions during mass spectrometry is crucial to avoid cross-contributions between pentobarbital and this compound signals, ensuring accurate analysis [].

Q3: Can you provide an example of how this compound contributes to research beyond simple quantification?

A: Researchers developed a GC/MS/MS method for quantifying pentobarbital in dog food using this compound as an internal standard []. This method, with a limit of detection (LOD) of 0.6 ppb, proved crucial in identifying dog food adulterated with pentobarbital, leading to an FDA class 1 voluntary recall. This example highlights the critical role of this compound in ensuring food safety through accurate and sensitive detection of contaminants.

Q4: How does the use of this compound contribute to method validation in analytical chemistry?

A: this compound plays a crucial role in achieving high accuracy, precision, and reproducibility in analytical methods for pentobarbital quantification. By comparing the signal of pentobarbital to that of the known concentration of this compound, researchers can account for variations during sample preparation and analysis, ensuring reliable and robust results [].

Q5: Are there any limitations to using GC/MS with this compound for analyzing pentobarbital in biological samples?

A: While GC/MS with this compound is a powerful technique, researchers have explored alternative methods like LC-HRMS/MS for quantifying multiple drugs, including pentobarbital, in biological samples []. This approach offers potential advantages in terms of speed, sensitivity, and the ability to analyze a wider range of compounds simultaneously.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1S,2R,3E)-1-[[(O-alpha-D-galactopyranosyl-(1-->4)-O-beta-D-galactopyranosyl-(1-->4)-beta-D-glucopyranosyl)oxy]methyl]-2-hydroxy-3-heptadecenbr-1-yl]-tricyclo[3.3.1.13,7]decane-1-acetamide](/img/structure/B3026306.png)

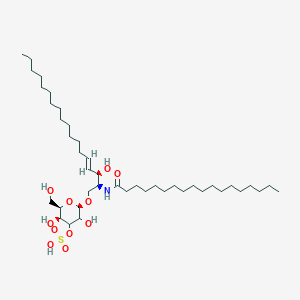

![N-[(E,2S,3R)-1-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]hexadecanamide](/img/structure/B3026309.png)

![26,27,28-Trihydroxy-25-(octyloxy)-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3,5,7(28),9,11,13(27),15,17,19(26),21,23-dodecaene-5,11,17-triaceticacid,trisodiumsalt](/img/structure/B3026318.png)

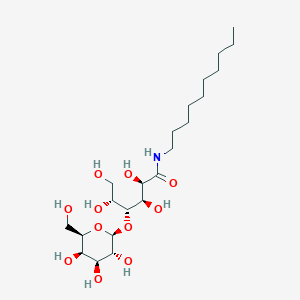

![2-amino-N-[(1S,2R,3E)-1-[[(O-alpha-D-galactopyranosyl-(1-->4)-O-beta-D-galactopyranosyl-(1-->4)-beta-D-glucopyranosyl)oxy]methyl]-2-hydroxy-3-heptadecen-1-yl]-acetamide](/img/structure/B3026319.png)

![[R-[R*,S*-(E)]]-4-hydroxy-7-(1-hydroxy-2-hexadecenyl)-N,N,N-trimethyl-9-oxo-3,5-dioxa-8-aza-4-phosphatetracosan-1-aminium-9-13C,4-oxide,innersalt](/img/structure/B3026321.png)

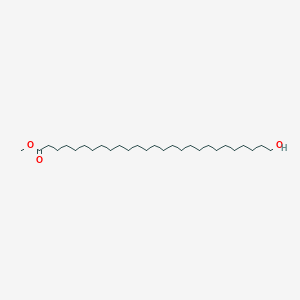

![N-[(1S,2R,3E)-1-[(beta-D-galactopyranosyloxy)methyl]-2-hydroxy-3-heptadecenyl]-octadecanamide-d35](/img/structure/B3026323.png)